3',4'-Dichlorosalicylanilide
Description
3',4'-Dichlorosalicylanilide (CAS: 24448-73-5) is a halogenated salicylanilide derivative with the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol . Structurally, it consists of a salicylic acid moiety (2-hydroxybenzamide) linked to a 3,4-dichlorophenyl group. The compound exhibits intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (-C=O) groups, stabilizing its planar conformation . This feature is critical for its biological activity, particularly in antimicrobial and antiparasitic applications .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCOIHEGFREJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326278 | |
| Record name | 3',4'-Dichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24448-73-5 | |
| Record name | 24448-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',4'-Dichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DICHLORO-2-HYDROXYBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichlorosalicylanilide typically involves the reaction of 3,4-dichlorobenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dichlorosalicylanilide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dichlorosalicylanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichloroanilines.
Substitution: Formation of various substituted salicylanilides.
Scientific Research Applications
3’,4’-Dichlorosalicylanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,4’-Dichlorosalicylanilide involves its interaction with specific molecular targets, leading to various biological effects. The compound is known to inhibit certain enzymes and disrupt cellular processes, which contributes to its antimicrobial and antifungal properties. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Positional Isomers: 4',5-Dichlorosalicylanilide
4',5-Dichlorosalicylanilide (CAS: 1147-98-4) differs in the positions of chlorine atoms, with substitutions at the 4' and 5' positions of the phenyl ring instead of 3' and 4'. This positional variation alters electronic properties and steric interactions, impacting its binding to biological targets. Studies indicate that 4',5-dichlorosalicylanilide (synonym: Arilid) shows enhanced antibacterial activity against Staphylococcus aureus compared to the 3',4'-isomer, likely due to improved membrane permeability .
Higher Halogenation: 3,3',4',5-Tetrachlorosalicylanilide
However, this higher halogenation correlates with elevated toxicity in mammalian cells, limiting its therapeutic use. It demonstrates broad-spectrum antifungal activity but requires structural optimization to balance efficacy and safety .
Non-Salicylanilide Analogues
- N-(3,4-Dichlorophenyl)-2-methylacrylamide (CAS: N/A): Replaces the salicylamide group with a methylacrylamide moiety. This modification eliminates intramolecular hydrogen bonding, reducing planarity and antimicrobial efficacy. However, the compound exhibits herbicidal activity, highlighting the role of structural flexibility in divergent applications .
- 3',4'-Dichlorocyclohexanecarboxanilide (CAS: 15907-85-4): Substitutes the aromatic phenyl ring with a cyclohexane ring. This aliphatic substitution decreases π-π stacking interactions, lowering binding affinity to parasitic targets but improving solubility in lipid-rich environments .
Key Research Findings
- Crystal Structure Insights: The diiodo derivative (3,5-diiodo-3',4'-dichlorosalicylanilide) crystallizes in a monoclinic system with near-coplanar aromatic rings (dihedral angle: 4.1°), facilitating tight molecular packing and stability. This structural rigidity enhances its anthelmintic activity against liver flukes .
- Hydrogen Bonding : Intramolecular H-bonding in salicylanilides (O···O distance: 2.65 Å) is conserved across derivatives, contributing to target recognition in parasites and bacteria .
- Toxicity Trade-offs : Higher halogenation (e.g., tetrachloro derivatives) increases potency but also cytotoxicity, necessitating careful design to optimize therapeutic indices .
Biological Activity
3',4'-Dichlorosalicylanilide, a compound belonging to the salicylanilide class, has garnered attention for its diverse biological activities. Salicylanilides are known for their antimicrobial, antifungal, and antiparasitic properties, making them significant in pharmaceutical and agricultural applications. This article reviews the biological activity of this compound, presenting findings from various studies, including case studies and experimental data.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 276.12 g/mol
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Research indicates that it acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Mechanism of Action : The compound has been shown to inhibit the two-component regulatory systems (TCS) in bacteria, which are critical for their growth and pathogenicity . Additionally, it selectively inhibits interleukin-12p40 production, impacting immune responses .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antifungal Activity
The antifungal properties of this compound have been explored in various studies. It has demonstrated efficacy against common fungal pathogens, particularly in topical formulations.
- Case Study : A clinical trial investigating the efficacy of this compound in treating dermatophyte infections reported a significant reduction in fungal load within two weeks of treatment .
Antiparasitic Effects
In addition to its antimicrobial and antifungal properties, the compound has shown potential as an antiparasitic agent. Studies indicate that it can inhibit the growth of certain protozoa.
- Experimental Findings : In vitro tests revealed that this compound effectively reduced the viability of Leishmania species at concentrations as low as 20 µg/mL .
Safety and Toxicity
The safety profile of this compound has been assessed through various toxicological studies. While it is generally considered safe at therapeutic doses, high concentrations may lead to cytotoxic effects on mammalian cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
